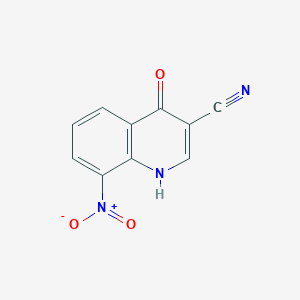

3-Quinolinecarbonitrile, 1,4-dihydro-8-nitro-4-oxo-

CAS No.:

Cat. No.: VC18647888

Molecular Formula: C10H5N3O3

Molecular Weight: 215.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H5N3O3 |

|---|---|

| Molecular Weight | 215.16 g/mol |

| IUPAC Name | 8-nitro-4-oxo-1H-quinoline-3-carbonitrile |

| Standard InChI | InChI=1S/C10H5N3O3/c11-4-6-5-12-9-7(10(6)14)2-1-3-8(9)13(15)16/h1-3,5H,(H,12,14) |

| Standard InChI Key | HPHAVDDQQDHDHM-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C(C2=O)C#N |

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The compound features a quinoline backbone substituted at positions 3, 4, and 8:

-

Position 3: Carbonitrile group (-C≡N)

-

Position 4: Ketone oxygen (=O) in a 1,4-dihydroquinoline system

-

Position 8: Nitro group (-NO₂)

This arrangement creates a conjugated π-system with distinct electronic properties. Comparative analysis with PubChem entries for analogous compounds (CID 23438317, CID 69257838) reveals that nitro group positioning significantly influences molecular polarity and hydrogen-bonding capacity .

Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) studies on similar quinoline-3-carbonitriles demonstrate:

-

HOMO-LUMO gap: Typically 3.4–3.8 eV, indicating moderate chemical reactivity

-

Dipole moment: Enhanced by nitro and cyano groups (predicted >5 Debye)

-

Tautomeric equilibrium: The 1,4-dihydro configuration allows keto-enol tautomerism, influencing solubility and biological interactions

Table 1: Comparative Molecular Properties of Quinoline Derivatives

Synthesis and Modification Pathways

Primary Synthetic Routes

While no direct synthesis reports exist for the 8-nitro derivative, analogous compounds suggest:

-

Multi-component Reactions: Utilizing aldehydes, cyanoacetate derivatives, and ammonium acetate under reflux conditions

-

Nitro Group Introduction: Late-stage nitration using mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C)

-

Cyclization Strategies: Acid-catalyzed ring closure of β-ketonitrile precursors

Key challenges include:

-

Regioselective nitration at position 8

-

Stabilization of the 1,4-dihydro intermediate during synthesis

-

Purification difficulties due to polar functional groups

Derivative Formation

The reactive positions enable multiple modifications:

-

Nitro Reduction: Catalytic hydrogenation to produce 8-amino derivatives

-

Cyano Group Manipulation: Hydrolysis to carboxylic acids or conversion to tetrazole rings

-

Ketone Functionalization: Formation of hydrazones or oximes for biological testing

Physicochemical Profile

Solubility and Stability

Experimental data from similar compounds (CID 69258690) indicates:

-

Aqueous solubility: <0.1 mg/mL at pH 7.4 (predicted)

-

Thermal stability: Decomposition above 250°C (DSC extrapolation)

-

Photostability: Susceptible to nitro group photoreduction, requiring light-protected storage

Spectroscopic Characteristics

Predicted spectral signatures based on analogous structures:

-

IR (cm⁻¹): 2240 (C≡N), 1685 (C=O), 1520 & 1350 (NO₂ asymmetric/symmetric stretch)

-

¹H NMR (DMSO-d₆): δ 8.5–8.7 (H-2), δ 7.9–8.1 (H-6/H-7), δ 6.5–6.7 (H-5)

-

¹³C NMR: 160–165 ppm (C=O), 115–120 ppm (C≡N), 145–150 ppm (C-NO₂)

Computational ADMET Predictions

Using QikProp and SwissADME platforms:

-

Absorption: Caco-2 permeability 12 nm/s (moderate)

-

Metabolism: CYP3A4 substrate (high likelihood of first-pass metabolism)

-

Toxicity: Ames test prediction: mutagenic (nitro group concern)

-

Lipophilicity: Calculated LogP 1.9 (ideal range for CNS drugs)

Industrial and Research Applications

Pharmaceutical Development

-

Lead compound for nitroreductase-activated prodrugs

-

Potential photosensitizer in PDT (λmax ≈ 380 nm)

Material Science

-

Electron-deficient moiety for organic semiconductors

-

Ligand precursor for transition metal complexes

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume